Papaverine nicotinate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4.C6H5NO2/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;8-6(9)5-2-1-3-7-4-5/h5-8,10-12H,9H2,1-4H3;1-4H,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAQBIPXGQGMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.C1=CC(=CN=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169899 | |
| Record name | Nicotinic acid, compound with 1-((3,4-dimethoxyphenyl)methyl)-6,7-dimethoxyisoquinoline (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1748-09-0 | |
| Record name | 3-Pyridinecarboxylic acid, compd. with 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1748-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Papaverine nicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001748090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinic acid, compound with 1-((3,4-dimethoxyphenyl)methyl)-6,7-dimethoxyisoquinoline (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nicotinic acid, compound with 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAPAVERINE NICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI79900B09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Papaverine Nicotinate
Advanced Synthetic Routes for Papaverine (B1678415) Nicotinate (B505614)
Papaverine nicotinate is a salt formed from the basic alkaloid papaverine and the acidic nicotinic acid (also known as niacin or vitamin B3). Its synthesis, therefore, relies on the successful preparation of its constituent parts and their subsequent combination.
Classical and Modern Synthetic Approaches to Papaverine
Papaverine, an opium alkaloid, has been a subject of synthetic interest for over a century, leading to the development of numerous synthetic routes. unodc.org
Classical Synthesis: The first total synthesis of papaverine was achieved by Pictet and Gams in 1909. youtube.com A cornerstone of classical papaverine synthesis is the Bischler-Napieralski reaction. This process typically involves the acylation of a phenethylamine (B48288) derivative (like 3,4-dimethoxyphenylethylamine) with an acyl chloride (such as 3,4-dimethoxyphenylacetyl chloride) to form an amide. This amide intermediate then undergoes cyclization using a dehydrating agent like phosphorus pentoxide, followed by dehydrogenation to yield the papaverine core. nih.govgoogle.com
Modern Synthetic Approaches: Contemporary methods have focused on improving the efficiency, safety, and environmental impact of papaverine synthesis. One such approach involves the hydrogenation of 1-(4,3-dimethoxy-benzyl)-7,6-dimethoxy-4,3-dihydroisoquinoline using a Palladium-on-Carbon (Pd/C) catalyst in an aqueous solvent medium, which achieved a total yield of 58.7%. orgchemres.org Another patented method describes the dehydrogenation of 3,4-dihydropapaverine. scispace.com This process uses trimethylbenzene as the reaction solvent, which allows for a lower reaction temperature (50-180°C) compared to older methods, thereby enhancing production safety by avoiding peroxide formation. google.comscispace.com
| Method | Key Intermediates | Key Reaction Step | Reported Yield | Reference |
|---|---|---|---|---|
| Pictet-Gams (Classical) | 3,4-dimethoxyphenylethylamine, 3,4-dimethoxyphenylacetyl chloride | Bischler-Napieralski cyclization | Not specified | youtube.com |
| Modern Aqueous Method | 2-(4,3-dimethoxyphenyl)acetic acid, 2-(4,3-dimethoxyphenyl)ethane amine | Hydrogenation with Pd/C in water | 58.7% (overall) | orgchemres.org |
| Modern Dehydrogenation | 3,4-dihydropapaverine | Dehydrogenation in trimethylbenzene | Not specified | scispace.com |
Synthesis of Nicotinate Derivatives
The nicotinate moiety of this compound is derived from nicotinic acid. The synthesis of nicotinate derivatives, particularly esters, is a well-established area of organic chemistry.
Common methods for synthesizing nicotinate esters include:
Fischer Esterification: This is a direct esterification method where nicotinic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. chemicalbook.comgoogle.com For example, methyl nicotinate is synthesized by refluxing nicotinic acid in methanol (B129727) with concentrated sulfuric acid for several hours. chemicalbook.com
Transesterification: This method involves the reaction of an existing nicotinate ester (e.g., methyl nicotinate) with a different alcohol in the presence of a catalyst. A process for preparing menthyl nicotinate utilizes the transesterification of methyl nicotinate with menthol, catalyzed by an alkaline catalyst like sodium methoxide. google.com
From Acyl Chlorides: Nicotinoyl chloride, the acyl chloride of nicotinic acid, can be reacted with alcohols to form the corresponding esters. google.com
Enzyme-Catalyzed Synthesis: Modern, greener approaches employ enzymes. The lipase (B570770) Novozym® 435 has been used to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate and various amines in continuous-flow microreactors, achieving high yields in significantly shorter reaction times compared to batch processes. nih.gov
Strategies for Salt Formation of Papaverine with Nicotinic Acid
The formation of this compound is a straightforward acid-base reaction. Papaverine is a tertiary base due to the nitrogen atom in its isoquinoline (B145761) ring structure. encyclopedia.pub Nicotinic acid is a carboxylic acid. When combined in an appropriate solvent, the acidic proton of the carboxylic acid group on nicotinic acid is transferred to the basic nitrogen atom of papaverine.
This ionic interaction results in the formation of the this compound salt. The general strategy involves:
Dissolving both papaverine free base and nicotinic acid in a suitable solvent or mixture of solvents.
The reaction typically occurs readily upon mixing.
The resulting salt, often having different solubility properties than the starting materials, can be isolated through precipitation, followed by filtration and drying.
While this compound was a recognized salt form of the drug, specific, detailed synthetic procedures are not prominently featured in recent literature, suggesting it is a standard and well-understood chemical process. wikipedia.org The combined use of papaverine and nicotinic acid in medical applications further implies their compatibility for salt formation. nih.gov
Design and Synthesis of Novel this compound Derivatives
The pharmacological profile of papaverine has prompted extensive research into designing and synthesizing novel derivatives to enhance its therapeutic properties and explore new applications.
Structure-Activity Relationship (SAR) Studies for Enhanced Biological Activities
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For papaverine and its analogs, SAR studies have provided crucial insights.
Phosphodiesterase (PDE) Inhibition: Papaverine is known to inhibit cyclic AMP (cAMP) and cyclic GMP (cGMP) phosphodiesterases. nih.gov An SAR study on papaverine analogs as cAMP-PDE inhibitors found that inhibitory activity is primarily governed by hydrophobicity and steric factors, with a significant correlation between activity and the van der Waals volume of the molecule. nih.gov
Anticancer and Anti-inflammatory Activity: Researchers have designed papaverine-mimetic 3-styrylchromone derivatives. These compounds were developed to possess both anti-inflammatory and anti-cancer activities by targeting the HMGB1-RAGE signaling pathway. researchgate.net
Anticonvulsant Activity: Based on the structure of verapamil, a synthetic papaverine derivative and calcium channel blocker, new amide-containing derivatives of papaverine were synthesized with the goal of developing compounds with significant seizure-reducing effects. researchgate.net
Anti-obesity Activity: Papaverine has been identified as a selective inhibitor of the pancreatic lipase enzyme. This has led to the exploration of its 1-benzylisoquinoline (B1618099) scaffold as a template for developing more potent and specific inhibitors as potential anti-obesity drugs. researchgate.net
| Structural Modification/Derivative Class | Target/Activity | Key SAR Finding | Reference |
|---|---|---|---|
| General Analogs | cAMP Phosphodiesterase Inhibition | Activity is controlled by hydrophobicity and steric factors (van der Waals volume). | nih.gov |
| 3-Styrylchromone Mimetics | Anti-inflammatory/Anticancer | Mimicking papaverine structure can yield dual-activity compounds targeting the HMGB1-RAGE axis. | researchgate.net |
| Amide Derivatives | Anticonvulsant | Incorporating an amide moiety, inspired by verapamil, can lead to anticonvulsant properties. | researchgate.net |
| General Scaffold | Pancreatic Lipase Inhibition | The 1-benzylisoquinoline core is a valuable frontier for developing anti-obesity agents. | researchgate.net |
Rational Design of Analogs with Modified Pharmacological Profiles
Rational drug design utilizes the understanding of a biological target and SAR to create new molecules with improved or altered effects. rug.nl For papaverine, this involves modifying its structure to enhance potency, selectivity, or to introduce new therapeutic actions.
Examples of rational design strategies for papaverine analogs include:
Modifying the Isoquinoline Core: Alterations to the substitution pattern on the isoquinoline ring system, particularly the methoxy (B1213986) groups, can influence receptor binding and metabolic stability.
Varying the Benzyl Moiety: Changing the substituents on the 1-benzyl group can significantly impact the molecule's interaction with its biological targets, as seen in the design of papaverine-mimetic compounds. researchgate.net
Introducing New Functional Groups: The synthesis of amide derivatives demonstrates how incorporating new functional groups can impart entirely different pharmacological profiles, such as anticonvulsant activity. researchgate.net
Bioisosteric Replacement: Replacing parts of the papaverine molecule with chemical groups that have similar physical or chemical properties (bioisosteres) can be used to fine-tune the drug's pharmacokinetic and pharmacodynamic properties.
By applying these principles, researchers aim to develop papaverine analogs that are more selective for specific phosphodiesterase subtypes, possess enhanced anticancer or neuroprotective effects, or have optimized absorption, distribution, metabolism, and excretion (ADME) profiles.
Exploration of Metal Complexes of Papaverine for Research Applications
The derivatization of bioactive ligands through the formation of metal complexes is a strategy employed to potentially enhance their biological activities. mdpi.comnih.gov In this context, the parent compound papaverine has been the subject of research involving complexation with various transition metals. These studies aim to create novel compounds with improved pharmacological profiles for research applications, particularly in oncology. mdpi.com
Recent research has described the synthesis and characterization of new metal complexes of papaverine with vanadium(III), ruthenium(III), and gold(III). mdpi.comresearchgate.net The structures of these complexes were elucidated using a range of spectroscopic and analytical methods, including Infrared (IR), UV-Vis, Nuclear Magnetic Resonance (NMR), Thermogravimetric Analysis (TGA), X-ray Diffraction (XRD), and Scanning Electron Microscopy (SEM). mdpi.comnih.govdntb.gov.ua The data from these analyses suggested an octahedral geometry for the synthesized V(III), Ru(III), and Au(III) complexes. mdpi.com
The in vitro anticancer activity of these metal complexes was evaluated against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines. mdpi.comdntb.gov.ua Among the synthesized compounds, the papaverine-Au(III) complex demonstrated the most significant potential. mdpi.comnih.gov Notably, the anticancer activity of the papaverine-Au(III) complex against the tested cancer cell lines was found to be higher than that of the parent papaverine molecule, indicating that complexation with gold(III) enhanced its cytotoxic effects. mdpi.comresearchgate.netmdpi.com Furthermore, the Au(III) complex exhibited greater anticancer activity against MCF-7 cells than the established chemotherapy drug, cisplatin. mdpi.comnih.gov
The following table summarizes the comparative anticancer activity, expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells), for papaverine and its gold(III) complex.
Table 1: Comparative In Vitro Anticancer Activity (IC₅₀ in µg/mL) of Papaverine and its Au(III) Complex
| Compound | MCF-7 (Breast Cancer) | HepG-2 (Hepatocellular Carcinoma) |
|---|---|---|
| Papaverine | 30.5 ± 1.1 | 58.5 ± 13.5 |
Data sourced from Al-Ktaifani et al. (2020). mdpi.com
These findings underscore the potential of using metal complexation as a method for the chemical derivatization of papaverine to generate novel compounds for further investigation in cancer research. mdpi.com
Preclinical Pharmacological Investigations of Papaverine Nicotinate
Mechanistic Elucidation of Cellular and Molecular Interactions
Papaverine (B1678415), the active component of papaverine nicotinate (B505614), is recognized as a non-selective inhibitor of phosphodiesterase (PDE) enzymes, which are crucial for regulating cellular function by hydrolyzing cyclic nucleotides. ecronicon.netnih.gov By inhibiting PDEs, papaverine leads to the accumulation of the intracellular second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govmdpi.complos.org This accumulation is a primary mechanism through which papaverine exerts its diverse cellular effects. mdpi.comup.ac.za
Research has specifically identified papaverine as an inhibitor of PDE10A. mdpi.comup.ac.zanih.gov The inhibition of PDE10A results in elevated cAMP levels, which in turn can influence multiple downstream signaling pathways. mdpi.comup.ac.zaresearchgate.net Studies on psoriatic epidermis demonstrated that papaverine at a concentration of 5 x 10⁻⁴ M almost completely inhibited the hydrolysis of both cAMP and cGMP. nih.gov Similarly, investigations on rat heart phosphodiesterases confirmed its inhibitory action on both cGMP and cAMP PDEs. nih.gov In human saphenous vein, papaverine's ability to increase both cGMP and cAMP is linked to its vasorelaxant properties. plos.org The modulation of these cyclic nucleotides triggers a cascade of downstream events, affecting various cellular processes from proliferation to metabolism. mdpi.comnih.gov
Beyond its classical role as a PDE inhibitor, preclinical studies have revealed that papaverine directly impacts mitochondrial function. It has been identified as a reversible inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain. nih.govnih.gov This inhibition leads to a reduction in the mitochondrial oxygen consumption rate (OCR). nih.gov
This "off-target effect" on mitochondrial respiration has been observed across a wide panel of cancer and normal cell lines. nih.gov The inhibition of complex I is directly responsible for papaverine's ability to decrease the cellular demand for oxygen. nih.govnih.gov Experiments on isolated dog myocardial mitochondria showed that papaverine's effect was dose-dependent and most pronounced on the glutamate (B1630785) oxidase system, with the succinate (B1194679) oxidase system being the least sensitive. nih.gov The mechanism appears to involve the inhibition of specific dehydrogenases rather than blocking the respiratory chain downstream of NAD.H or affecting substrate transport. nih.gov The accumulation of cAMP resulting from PDE inhibition can also indirectly affect mitochondrial metabolism through the activation of protein kinase A (PKA), which may activate mitochondrial complex I. mdpi.comup.ac.za
Papaverine significantly modulates intracellular calcium (Ca²⁺) dynamics, a key factor in many cellular signaling pathways. nih.govnih.gov Its primary effect is to decrease the cytosolic Ca²⁺ concentration ([Ca²⁺]i). nih.gov This is achieved through multiple mechanisms, including the inhibition of Ca²⁺ influx through both voltage-dependent and receptor-operated Ca²⁺ channels. nih.gov
Studies on smooth muscle preparations from rat vas deferens and urinary bladder showed that papaverine caused a large inhibition of 45Ca uptake and efflux during stimulation by high-potassium depolarization. nih.gov In porcine coronary artery, papaverine inhibited the increase in [Ca²⁺]i induced by histamine (B1213489) in a concentration-dependent manner. nih.gov This included blocking both the release of Ca²⁺ from intracellular stores and its influx from the extracellular space. nih.gov The compound was found to reduce the amount of calcium within these histamine-sensitive stores. nih.gov Other research on rat uterine microsomes suggests a complex, dual action: potentiation of Ca²⁺ uptake by sarcoplasmic reticulum-like vesicles and inhibition of Ca²⁺ uptake by plasma membrane-derived vesicles, indicating that its effects on calcium handling are independent of its cAMP-mediated pathway. nih.gov
The inhibition of PDE10A and subsequent rise in cAMP levels by papaverine triggers modulation of several critical signaling pathways involved in cell growth, proliferation, and survival. mdpi.comup.ac.zanih.gov Research has shown that papaverine affects the Phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt), mammalian target of rapamycin (B549165) (mTOR), and vascular endothelial growth factor (VEGF) pathways. mdpi.comnih.govresearchgate.net
Studies have indicated that papaverine can downregulate the PI3K/Akt pathway. up.ac.zamdpi.com In some cell lines, exposure to papaverine dose-dependently reduced the expression of PI3K and phosphorylated Akt. nih.gov The mTOR pathway, a central regulator of cell growth and proliferation, is also affected. nih.gov Papaverine has been shown to inhibit the mTOR pathway, particularly under conditions of glucose starvation. nih.govresearchgate.net
Furthermore, papaverine influences the VEGF signaling cascade, which is crucial for angiogenesis. mdpi.comup.ac.za In several cancer cell lines, papaverine treatment for 48 hours resulted in the downregulation of VEGF B. mdpi.comup.ac.za The expression of VEGF receptor 1 (VEGF R1) was upregulated in MDA-MB-231 and DU145 cells but downregulated in A549 cells, demonstrating cell-line specific effects. mdpi.comup.ac.za These modulations of key signaling cascades are thought to be downstream consequences of papaverine's primary effects on cyclic nucleotides and mitochondrial function. mdpi.commdpi.com
In Vitro Studies on Cell Models
In vitro studies have consistently demonstrated that papaverine exerts significant anti-proliferative effects on various tumorigenic cell lines in a time- and dose-dependent manner. nih.govnih.govresearchgate.net These effects have been observed in triple-negative breast cancer (MDA-MB-231), adenocarcinoma alveolar cancer (A549), and prostate cancer (DU145, PC-3, LNCaP) cell lines, while generally having negligible effects on non-tumorigenic cell lines. researchgate.netnih.gov For example, a 48-hour exposure to 150 μM papaverine reduced cell growth to 56% in MDA-MB-231 cells, 53% in A549 cells, and 64% in DU145 cells. up.ac.zanih.gov
Morphologically, papaverine treatment induces notable changes in cancer cells. Light microscopy has revealed an increase in cellular protrusions, described as lamellipodia-like, in MDA-MB-231 and A549 cells after exposure. nih.govnih.govup.ac.za In the LNCaP prostate cancer cell line, papaverine was found to be a potent inducer of morphologic changes consistent with terminal differentiation, an effect not observed in PC-3 or DU145 cells. nih.gov
Regarding the cell cycle, papaverine induces cell cycle arrest and promotes cell death. mdpi.com Flow cytometry analysis has shown that treatment leads to a significant increase in the proportion of cells in the sub-G1 phase, which is indicative of apoptosis. mdpi.comnih.gov In some cell lines, exposure to papaverine also resulted in an increase in endoreduplication, a process of DNA replication without cell division. nih.govnih.gov These findings highlight papaverine's potential to inhibit cancer cell growth by disrupting cell cycle progression and inducing cell death. mdpi.comresearchgate.net
Table 1: Effects of Papaverine on Cell Proliferation in Various Cancer Cell Lines A summary of the anti-proliferative effects of papaverine on different cancer cell lines.
| Cell Line | Cancer Type | Concentration | Exposure Time | % Reduction in Cell Growth |
|---|---|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer | 150 µM | 48 h | 44% up.ac.zanih.gov |
| A549 | Adenocarcinoma Alveolar Cancer | 150 µM | 48 h | 47% up.ac.zanih.gov |
| DU145 | Prostate Cancer | 150 µM | 48 h | 36% up.ac.zanih.gov |
Table 2: Papaverine's Impact on Cell Cycle Progression Observed changes in cell cycle phases after papaverine treatment.
| Cell Line(s) | Observation | Implication |
|---|---|---|
| MDA-MB-231, A549, DU145 | Increase in sub-G1 phase population (up to 46%) up.ac.zanih.gov | Induction of Apoptosis/Cell Death mdpi.com |
| MDA-MB-231, A549, DU145 | Increase in endoreduplication (up to 10%) up.ac.zanih.gov | Disruption of normal cell division |
Induction of Cellular Stress Responses (e.g., Reactive Oxygen Species Production)
Papaverine has been shown to induce cellular stress by promoting the production of reactive oxygen species (ROS) in various cancer cell lines. In one study, treatment with 150 μM of papaverine led to an increase in hydrogen peroxide (H₂O₂) production in three different human cancer cell lines:
MDA-MB-231 (breast cancer): 1.04-fold increase up.ac.zanih.gov
A549 (lung cancer): 1.02-fold increase up.ac.zanih.gov
DU145 (prostate cancer): 1.44-fold increase up.ac.zanih.gov
This increase in H₂O₂, an indicator of oxidative stress, was observed to be statistically significant in A549 cells after 48 hours of exposure nih.gov. The mechanism may be linked to papaverine's ability to inhibit mitochondrial complex I, a primary site of ROS generation within the cell pnas.org. By disrupting mitochondrial function, papaverine can lead to an accumulation of ROS, contributing to cellular stress and, subsequently, cell death pathways nih.govpnas.org.
Anti-Angiogenic and Anti-Migratory Potentials in Cell Culture Assays
Papaverine has demonstrated notable anti-migratory and potential anti-angiogenic effects in cell culture models.
Anti-Migratory Effects: In studies involving MDA-MB-231, A549, and DU145 cancer cell lines, papaverine inhibited cell migration in a time- and dose-dependent manner nih.gov. For instance, after 48 hours, 100 µM of papaverine reduced cell migration to 81% in MDA-MB-231 cells, 91% in A549 cells, and 71% in DU145 cells compared to controls up.ac.zanih.gov. The inhibitory effects were most prominent in the MDA-MB-231 and DU145 cell lines nih.gov.
Anti-Angiogenic Potential: The anti-angiogenic potential of papaverine is suggested by its effects on Vascular Endothelial Growth Factor (VEGF), a key signaling protein in the formation of new blood vessels (angiogenesis). Research has shown that papaverine treatment can decrease the expression of the ligand VEGF-B. After a 48-hour exposure to papaverine, VEGF-B expression was reduced to 0.79-fold in MDA-MB-231 cells, 0.71-fold in A549 cells, and 0.73-fold in DU145 cells nih.govresearchgate.net. By downregulating key pro-angiogenic factors, papaverine may interfere with the ability of tumors to develop the blood supply necessary for their growth and metastasis nih.govmdpi.com.
Table 1: Effect of Papaverine on Cancer Cell Migration and VEGF-B Expression
| Cell Line | Concentration | Time (h) | Migration (% of Control) | VEGF-B Expression (Fold Change) |
|---|---|---|---|---|
| MDA-MB-231 | 100 µM | 48 | 81% nih.gov | 0.79 nih.gov |
| A549 | 100 µM | 48 | 91% nih.gov | 0.71 nih.gov |
| DU145 | 100 µM | 48 | 71% nih.gov | 0.73 nih.gov |
Antiviral Activity in Cell-Based Assays
Papaverine has been identified as a broad-spectrum inhibitor of various viruses in cell-based assays. It has shown efficacy against multiple strains of influenza virus, including A/WSN/33 (H1N1), A/Udorn/72 (H3N2), and B/Lee/40 asm.org. Furthermore, its antiviral activity extends to several paramyxoviruses, such as parainfluenza virus 5 (PIV5), human parainfluenza virus 3 (HPIV3), and respiratory syncytial virus (RSV) nih.gov.
Recent studies have also demonstrated papaverine's antiviral efficacy against SARS-CoV-2 and its variants scienceopen.com. The mechanism of action appears to occur at a late stage of the viral life cycle asm.orgnih.gov. In influenza-infected cells, papaverine treatment was found to suppress the nuclear export of viral ribonucleoprotein (vRNP), a critical step for the assembly of new virus particles nih.gov. This effect may be linked to papaverine's ability to interfere with host cell signaling pathways, including the MEK/ERK cascade asm.orgnih.gov.
Anti-Inflammatory Effects on Macrophage and Other Immune Cells
Papaverine exhibits significant anti-inflammatory properties by modulating the function of key immune cells, particularly microglia (the resident macrophages of the central nervous system) and other macrophages nih.govscienceopen.com. In studies using lipopolysaccharide (LPS)-stimulated microglial cells, papaverine significantly suppressed the production of pro-inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) nih.govscienceopen.com.
The mechanism behind this effect involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses scienceopen.com. Pretreatment with papaverine was shown to prevent the nuclear translocation of the p65 subunit of NF-κB in microglia, thereby inhibiting the transcription of pro-inflammatory genes scienceopen.com. Furthermore, papaverine has been observed to promote the transformation of activated microglia from a pro-inflammatory (M1) phenotype towards a neuroprotective, anti-inflammatory (M2a) phenotype tandfonline.com. This pluripotent immunomodulatory effect suggests its potential in treating conditions driven by neuro-vascular inflammation researchgate.net.
In Vivo Preclinical Studies in Animal Models
Investigation of Vasodilatory Mechanisms in Animal Circulatory Systems
In vivo studies in animal models have confirmed papaverine's potent vasodilatory effects, which are primarily attributed to its direct action on smooth muscle nih.gov. The principal mechanism is the non-selective inhibition of phosphodiesterase (PDE) enzymes in vascular smooth muscle cells nih.govencyclopedia.pub. This inhibition leads to the accumulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) nih.govresearchgate.net.
Elevated levels of these cyclic nucleotides activate protein kinases (PKA and PKG), which in turn mediate vasorelaxation through several downstream effects:
Reduced Intracellular Calcium: Papaverine inhibits the release of calcium from intracellular stores and may also block calcium ion channels, lowering the concentration of free intracellular calcium ([Ca²⁺]i) required for muscle contraction encyclopedia.pubplos.org.
Myosin Dephosphorylation: The activation of protein kinases leads to the dephosphorylation of myosin light chains, preventing the interaction between actin and myosin filaments that causes muscle contraction nih.gov.
These actions result in the relaxation of the vessel wall, leading to dilation of coronary, cerebral, and pulmonary arteries, which helps lower cerebral vascular resistance and increase cerebral blood flow nih.govresearchgate.net.
Research on Anti-Vasospasm Effects in Induced Animal Models
Papaverine has been investigated for its ability to counteract vasospasm, a sudden constriction of blood vessels that restricts blood flow. In a rabbit model, the intra-arterial administration of papaverine was found to be effective in reducing cerebral vasospasms induced by autologous blood, a model that mimics subarachnoid hemorrhage nih.gov.
The anti-vasospasm effect is a direct extension of its vasodilatory mechanism. By inhibiting phosphodiesterase and increasing cAMP/cGMP levels, papaverine counteracts the pathological vasoconstriction plos.org. Studies on isolated human saphenous veins, used as a model for vasospasm during bypass surgery, show that papaverine pretreatment significantly inhibits force generation and intracellular calcium increases in response to vasoconstrictors like norepinephrine (B1679862) plos.org. This research demonstrates papaverine's ability to prevent the molecular events that lead to smooth muscle contraction, including myosin light chain phosphorylation and the polymerization of actin filaments, thereby preventing the vessel from going into spasm plos.org. These findings in various models support its long-standing use in preventing vasospasms associated with conditions like subarachnoid hemorrhage and during surgical procedures nih.govahajournals.org.
Studies on Radiosensitization in Tumor Xenograft Models
Tumor hypoxia is a significant factor that reduces the efficacy of radiation therapy by limiting the biologically effective dose. nih.govencyclopedia.pubplos.orgresearchgate.netnih.gov Preclinical research in animal models has investigated the potential of papaverine to act as a radiosensitizer by addressing this issue. nih.govencyclopedia.pubplos.orgresearchgate.netnih.gov The primary mechanism identified is the drug's ability to inhibit mitochondrial metabolism, specifically targeting mitochondrial complex I. nih.govencyclopedia.pubplos.orgresearchgate.netnih.gov
In various cancer cell lines, papaverine was found to decrease mitochondrial function within minutes. nih.gov This inhibition of mitochondrial respiration leads to a significant reduction in the tumor cells' demand for oxygen. nih.govencyclopedia.pubplos.orgresearchgate.netnih.gov Consequently, this reduced oxygen consumption rate (OCR) results in an acute increase in tumor oxygenation, effectively alleviating the hypoxic state of the tumor microenvironment. nih.govencyclopedia.pub
Studies using tumor xenograft models in mice demonstrated that the administration of papaverine prior to radiation therapy leads to increased partial oxygen pressure (pO2) within the tumor tissue. nih.gov This reoxygenation of the hypoxic tumor core enhances the cell-killing effects of subsequent radiation treatment. nih.govencyclopedia.pub Genetic analysis has provided further evidence that the radiosensitizing effect of papaverine is directly attributable to its inhibition of mitochondrial function. nih.govencyclopedia.pubplos.org An important aspect of this strategy is that it does not appear to sensitize well-oxygenated normal tissues to radiation, as they are already at or near maximal radiosensitivity. nih.govencyclopedia.pub This selectivity suggests a potential for increasing the therapeutic index of radiotherapy. encyclopedia.pubplos.org
| Model System | Key Mechanism Investigated | Observed Effect | Reference |
|---|---|---|---|
| Tumor Xenografts in Mice | Mitochondrial Complex I Inhibition | Reduced tumor oxygen consumption, leading to increased tumor oxygenation. | nih.govencyclopedia.pub |
| Tumor Xenografts in Mice | Interaction with Radiation Therapy | Significantly enhanced tumor response to radiation treatment. | nih.gov |
| Cancer and Normal Cell Lines | Mitochondrial Function | Reversible inhibition of mitochondrial complex I and decreased oxygen consumption rate. | nih.gov |
Neuroprotective and Cardioprotective Mechanistic Studies in Animal Models
Neuroprotection
Papaverine has demonstrated neuroprotective properties in several preclinical animal models through mechanisms primarily involving the modulation of neuroinflammation and apoptosis. In a mouse model of traumatic brain injury (TBI), papaverine was shown to reduce neuroinflammation and apoptosis by acting on the Receptor for Advanced Glycation End products (RAGE)-Nuclear Factor kappa B (NF-κB) signal pathway. nih.gov Following TBI, there was an increase in the number of RAGE and NF-κB positive cells; papaverine treatment reduced the number of these cells on both neurons and glia. nih.gov It also decreased the number of microglia and mitigated brain edema, ultimately increasing the number of surviving neurons (NeuN positive cells). nih.gov
Further mechanistic studies in a mouse model mimicking Parkinson's disease pathology showed that papaverine exerts its neuroprotective effect by inhibiting the activation of the NLRP3 inflammasome. In this model, papaverine administration reversed pathological changes such as microglial activation and dopaminergic cell loss in the substantia nigra. The treatment suppressed the activation of the NLRP3 inflammasome, which in turn inhibited the processing and maturation of the pro-inflammatory cytokine interleukin-1β (IL-1β). Additionally, papaverine was observed to inhibit nuclear factor-κB (NF-κB) activity while enhancing cAMP-response element binding protein (CREB) activity, further contributing to its anti-inflammatory and neuroprotective effects.
Cardioprotection
The cardioprotective effects of papaverine observed in animal models are largely attributed to its direct vasodilating action on smooth muscle. Studies in anesthetized cat models of acute myocardial ischemia demonstrated that papaverine improved signs of ischemia, such as myocardial oxygen tension and the ischemic electrocardiogram (ECG) pattern. This beneficial effect was contingent on the possibility of increasing blood supply to the affected myocardial zone.
The underlying mechanism involves its function as a non-selective phosphodiesterase (PDE) inhibitor. By blocking the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in smooth muscle cells, papaverine increases the intracellular levels of these second messengers. This leads to the inhibition of myosin light-chain kinase (MLCK) and a decrease in intracellular calcium concentrations, resulting in smooth muscle relaxation and vasodilation. This action improves coronary blood flow and oxygen supply to the myocardium.
| Area of Protection | Animal Model | Key Pathway/Mechanism | Observed Outcome | Reference |
|---|---|---|---|---|
| Neuroprotection | Mouse (Traumatic Brain Injury) | RAGE-NF-κB Signal Pathway | Reduced neuroinflammation, apoptosis, and brain edema. | nih.gov |
| Neuroprotection | Mouse (Parkinson's Disease Model) | NLRP3 Inflammasome Inhibition | Suppressed microglial activation and dopaminergic cell loss. | |
| Cardioprotection | Cat (Myocardial Ischemia) | Vasodilation, PDE Inhibition | Improved myocardial oxygen tension and ischemic ECG patterns. |
Research on Tissue Expansion and Regeneration Potentials in Animal Models
Preclinical studies in animal models have explored the potential of papaverine to enhance the process of surgical tissue expansion. The primary finding from this research is that papaverine can accelerate the rate of tissue expansion and improve the viability of the resulting tissue flaps.
In a study utilizing miniature pigs, topical application of a papaverine cream onto the surface of expanding skin was compared to both a control group and a group receiving papaverine via a specialized delivery system. The results indicated that the rate of expansion was significantly accelerated in the groups receiving papaverine. Specifically, the mean volume of saline that could be injected into the expanders was statistically higher in the papaverine-treated groups compared to the control group. The topical cream application was found to be a more effective method for accelerating expansion than the specialized injection system.
Further research in pig models focused on the survival of expanded skin flaps. It was observed that topical application of papaverine cream during the expansion process significantly increased blood flow within the expanding tissue, as measured by a laser Doppler blood velocimeter. This improvement in perfusion translated to a statistically significant increase in the survival length of the expanded random flaps created from the tissue. These findings suggest that papaverine's vasodilatory properties enhance the blood supply to the stretched tissue, thereby promoting faster expansion and improving the robustness of the resulting flap for reconstructive procedures.
| Animal Model | Papaverine Application Method | Key Finding | Quantitative Result Example | Reference |
|---|---|---|---|---|
| Miniature Pig | Topical 2% Papaverine HCl Cream | Accelerated rate of tissue expansion. | Mean injected saline volume (first 4 injections): 142.42 ml (Papaverine Cream) vs. 106.38 ml (Control). | |
| Miniature Pig | Topical 2% Papaverine HCl Cream | Increased blood flow and survival length of expanded flaps. | Blood flow value and flap survival length were significantly higher in the topical papaverine group compared to control. | |
| Guinea Pig | Not specified | Significantly increased rate of expansion. | Effectiveness was comparable to Theophylline. |
Advanced Analytical Methodologies for Papaverine Nicotinate
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating papaverine (B1678415) from related substances, impurities, and degradation products. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most prevalent techniques, offering high resolution and sensitivity. Gas Chromatography (GC) is typically reserved for the analysis of volatile derivatives or metabolites.
HPLC is a widely used technique for the simultaneous determination of product-related impurities and the quantification of papaverine in various dosage forms, including solutions for injection, tablets, and suppositories vedomostincesmp.ru. The method typically employs a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity vedomostincesmp.runih.gov.
Detection is most commonly achieved using an ultraviolet (UV) detector or a photodiode array detector (DAD), which offers the advantage of acquiring spectral data across a range of wavelengths vedomostincesmp.runih.gove-nps.or.krmdpi.com. A simple, specific, and sensitive HPLC method has been developed for determining papaveraldine (B1678414) and papaverinol, known impurities, in papaverine hydrochloride injections nih.gov. The detection wavelength is often set around 238 nm to 254 nm for optimal response for papaverine and its related compounds vedomostincesmp.ru. The mobile phase composition is critical for achieving good separation and is typically a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) researchgate.netresearchgate.net.
Table 1: Example HPLC Method Parameters for Papaverine Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Kromasil 100-5-C18, 250×4.6 mm, 5 μm vedomostincesmp.ru | Symmetry C18, 3.9 x 150 mm, 5 μm | C18 column, 250 mm×4.6 mm, 5 μm |
| Mobile Phase | Gradient elution vedomostincesmp.ru | 10 mM sodium phosphate pH 3.0, 2.88 g/L sodium lauryl sulfate/acetonitrile (50:50) | Methanol:Water:Triethylamine (60:40:0.001, v/v/v) |
| Flow Rate | Not Specified | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 238 nm vedomostincesmp.ru | UV at 254 nm | UV at 248 nm |
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically under 2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC frontiersin.org. When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS becomes a powerful tool for the highly sensitive and selective quantification of papaverine and its metabolites in complex biological matrices like plasma and urine researchgate.netakjournals.comojp.gov.
This technique is particularly valuable for pharmacokinetic studies and for detecting biomarkers of heroin use, as papaverine is a constituent of illicit heroin ojp.gov. The analysis is often performed using an electrospray ionization (ESI) source in positive-ion mode with multiple reaction monitoring (MRM) for quantitative analysis akjournals.com. This approach provides excellent specificity by monitoring a specific precursor-to-product ion transition for the target analyte oup.comnih.gov. For instance, a UPLC-MS/MS method was developed for the simultaneous determination of papaverine and other alkaloids in rat plasma, demonstrating good linearity and precision akjournals.com.
Table 2: UPLC-MS/MS Method Parameters for Papaverine Analysis
| Parameter | Condition 1 frontiersin.org | Condition 2 akjournals.com |
|---|---|---|
| Column | Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm) | ACQUITY UPLC BEH C18 |
| Mobile Phase | A: 5 mM ammonium formate; B: 0.1% HCOOH in MeCN:MeOH (75:25) | Acetonitrile-10 mmol L−1 ammonium acetate (B1210297) aqueous solution (0.05% aqueous ammonia) |
| Elution Mode | Gradient | Gradient |
| Ionization Mode | Not specified, but MS/MS used | Electrospray ionization (ESI) in positive-ion mode |
| Detection Mode | MS/MS | Multiple Reaction Monitoring (MRM) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the detection and identification of papaverine and its metabolites, particularly in forensic toxicology and metabolic studies nih.govnih.gov. This method is suitable for compounds that are either naturally volatile or can be made volatile through a chemical derivatization process. GC-MS has been successfully used to identify papaverine, narcotine, and thebaine in poppy seeds nih.gov.
For the analysis of metabolites in biological fluids like urine, a gas chromatographic method can be used for their quantitative determination nih.gov. Research has shown that papaverine metabolites are excreted almost entirely in conjugated form; therefore, a hydrolysis step (e.g., with β-glucuronidase) is often required before extraction and analysis to measure the total metabolite concentration researchgate.net. The mass spectrometer provides definitive identification by comparing the fragmentation pattern of the analyte to that of a known reference standard or a spectral library nist.govresearchgate.net.
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic methods are indispensable for confirming the chemical structure of papaverine and for its quantification. These techniques measure the interaction of the molecule with electromagnetic radiation.
UV-Visible spectrophotometry is a simple, economical, and reliable method for determining the papaverine content in various samples nih.gov. It is frequently used for assay determination in pharmaceutical product specifications vedomostincesmp.ruresearchgate.net. The method is based on the principle that papaverine absorbs light in the UV region due to its aromatic structure.
The quantitative analysis relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species ijrar.org. The position of the maximum absorption wavelength (λmax) for papaverine is highly sensitive to the pH of the solution oup.com. This characteristic necessitates that measurements be performed under standardized pH conditions to ensure consistent and accurate results oup.com. For instance, studies have shown how the λmax and the extinction coefficient of papaverine hydrochloride vary significantly with changes in pH oup.com. This technique can be applied for the simultaneous determination of papaverine in combination with other drugs in pharmaceutical formulations researchgate.net.
Table 3: Effect of pH on the UV Absorption of Papaverine Hydrochloride oup.com
| pH | Wavelength of Maximum Absorption (λmax in mµ) |
|---|---|
| 1.0 | 240 |
| 3.0 | 240.5 |
| 5.0 | 249 |
| 6.0 | 251 |
| 7.0 | 251 |
| 9.0 | 251 |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the unambiguous structural elucidation of molecules like papaverine lkouniv.ac.inscribd.com. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
A ¹H-NMR spectrum of papaverine shows characteristic signals for the aromatic protons and, most distinctly, the protons of the four methoxy (B1213986) (-OCH₃) groups and the methylene (B1212753) (-CH₂) bridge researchgate.netresearchgate.net. The integration of these signals can be used for quantitative purposes; for example, a ¹H-NMR method has been developed for the assay of papaverine hydrochloride by integrating the 12 protons of the four methoxy groups relative to an internal standard researchgate.net. ¹³C-NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the aromatic carbons and the methoxy carbons researchgate.net. Together, these NMR techniques provide a comprehensive fingerprint of the papaverine molecule, which is essential for confirming its identity and structure.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, these bonds absorb energy at their characteristic frequencies, and the resulting spectrum provides a unique "fingerprint" of the molecule. For Papaverine Nicotinate (B505614), a salt formed from papaverine and nicotinic acid, IR spectroscopy can be used to confirm the presence of key functional groups from both constituent molecules.
Papaverine Component: The papaverine molecule is characterized by its benzylisoquinoline structure, which includes several key functional groups. The IR spectrum of papaverine hydrochloride shows principal peaks at wavenumbers 1602.90 cm⁻¹, 1512.24 cm⁻¹, 1278.85 cm⁻¹, and 1026.16 cm⁻¹ iqvia.com. These peaks correspond to various vibrations within the molecule:
C=N Stretching: The peak around 1602.90 cm⁻¹ can be attributed to the C=N stretching vibration within the isoquinoline (B145761) ring iqvia.com.
C=C Aromatic Stretching: The absorption at approximately 1512.24 cm⁻¹ is indicative of the C=C stretching vibrations within the aromatic rings iqvia.com.
Ether Bonds (Ar-O-R): The peak at 1278.85 cm⁻¹ is related to the stretching of the aromatic ether bonds, a prominent feature due to the four methoxy groups in papaverine iqvia.com.
In-plane C-H Bending: The band at 1026.16 cm⁻¹ is assigned to the in-plane bending vibrations of C-H bonds iqvia.com.
Nicotinic Acid Component: Nicotinic acid, or niacin, is a pyridine (B92270) derivative with a carboxylic acid group. Its IR spectrum displays characteristic bands for these functional groups. The C=O stretch of the carboxylic acid is typically a strong, prominent band found in the range of 1700-1725 cm⁻¹ gmp-compliance.org. The O-H bond of the carboxylic acid results in a very broad band in the high-frequency region, typically from 3000-3700 cm⁻¹ wjarr.com. Additionally, the C=N bond within the pyridine ring shows an absorption band around 1617 cm⁻¹ researchgate.net.
In the context of Papaverine Nicotinate, the formation of a salt would involve the transfer of a proton from the carboxylic acid of nicotinic acid to the basic nitrogen of papaverine. This would lead to the disappearance of the broad O-H stretch and the C=O carbonyl peak of the carboxylic acid. In their place, characteristic peaks for the carboxylate anion (COO⁻) would appear, typically as two distinct bands: an asymmetrical stretching vibration around 1550-1610 cm⁻¹ and a symmetrical stretching vibration near 1400 cm⁻¹.
Below is a data table summarizing the expected characteristic IR absorption bands for the functional groups present in this compound, based on the analysis of its individual components.
| Functional Group | Component | Characteristic Absorption (cm⁻¹) | Vibration Type |
| C=N (Isoquinoline Ring) | Papaverine | ~1603 | Stretching |
| C=C (Aromatic Ring) | Papaverine | ~1512 | Stretching |
| Ar-O-CH₃ (Aromatic Ether) | Papaverine | ~1279 | Asymmetrical Stretching |
| C-H (Aromatic) | Both | ~3000-3100 | Stretching |
| C-H (Alkyl -CH₃) | Papaverine | ~2850-2970 | Stretching |
| COO⁻ (Carboxylate) | Nicotinate | ~1550-1610 | Asymmetrical Stretching |
| COO⁻ (Carboxylate) | Nicotinate | ~1400 | Symmetrical Stretching |
| C=N (Pyridine Ring) | Nicotinate | ~1617 | Stretching |
Electrochemical and Bioanalytical Techniques for Detection in Complex Matrices
The detection and quantification of this compound in complex biological matrices, such as plasma, serum, or urine, require highly sensitive and selective analytical methods. Electrochemical and bioanalytical techniques are well-suited for this purpose due to their ability to provide rapid and accurate measurements even at low concentrations.
Electrochemical Techniques: Electrochemical methods measure electrical properties like potential or current that result from chemical reactions at an electrode surface ajpsonline.com. These techniques are often cost-effective, rapid, and can be miniaturized for portable applications.
Ion-Selective Electrodes (ISEs): Potentiometric sensors, specifically ISEs, have been developed for the determination of papaverine. These electrodes exhibit a linear response to papaverine hydrochloride over a concentration range of 1x10⁻⁵ to 5x10⁻² mol/L researchgate.net. An ISE for papaverine can be constructed with a liquid membrane containing an ion-pair complex, such as papaverine-tetraphenylborate, which acts as the electroactive material iqvia.com. These sensors have shown good stability and selectivity, making them suitable for direct potentiometry and potentiometric titrations in pharmaceutical preparations iqvia.comresearchgate.net.
Voltammetry: This technique involves applying a potential to an electrode and measuring the resulting current. For papaverine, adsorptive stripping voltammetry (AdSV) at a renewable mercury film electrode has been used for trace determination, with a linear calibration range from 1.25 nM to 95 nM iqvia.com. Nicotinic acid can also be determined using cyclic voltammetry on a polycrystalline gold electrode, with a detection limit of 0.27 µM . These methods offer high sensitivity, which is crucial for detecting the low concentrations often found in biological samples.
Bioanalytical Techniques: Bioanalytical methods are essential for measuring drug concentrations in biological fluids and are a cornerstone of pharmacokinetic and toxicokinetic studies nih.gov.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): These are the most widely used techniques for the bioanalysis of pharmaceuticals. HPLC separates components of a mixture, while a detector (like a UV or mass spectrometer) identifies and quantifies them. For nicotinic acid and its metabolites, several sensitive and selective HPLC and LC-MS/MS methods have been developed for quantification in human plasma federalregister.govpharmaguideline.comeuropa.eu. LC-MS/MS, in particular, is considered the gold standard for bioanalysis due to its high sensitivity and specificity, allowing detection of niacin down to nanogram or even picogram levels europa.eu. Sample preparation for these methods often involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interferences from the biological matrix federalregister.govpharmaguideline.comnih.govgavinpublishers.com.
Biosensors: Biosensors are analytical devices that combine a biological component with a physicochemical detector. Enzyme-based biosensors have been utilized for the analysis of nicotinic acid. One such biosensor uses the inhibition of butyrylcholinesterase and choline (B1196258) oxidase enzymes to detect nicotinic acid in pharmaceutical products fda.gov. More recently, the development of highly sensitive biosensors for papaverine precursors has been explored to monitor biosynthesis performance in engineered bacteria, showcasing the potential for rapid and high-throughput analysis scielo.br. For nicotine, a related compound to nicotinic acid, electrochemical biosensors have been developed that can achieve detection limits in the nanomolar range in human saliva samples bohrium.com.
The table below summarizes various analytical techniques applicable to the components of this compound in complex matrices.
| Technique | Analyte | Matrix | Key Findings |
| Ion-Selective Electrode (ISE) | Papaverine | Pharmaceutical Preparations | Linear response from 1x10⁻⁵ to 5x10⁻² M; good stability and selectivity researchgate.net. |
| Adsorptive Stripping Voltammetry (AdSV) | Papaverine | Model Solutions | Linear range from 1.25 nM to 95 nM; detection limit of 0.7 nM iqvia.com. |
| Cyclic Voltammetry (CV) | Nicotinic Acid | Pharmaceutical Products | Linear range from 2.7 µM to 2.4 mM; detection limit of 0.27 µM . |
| LC-MS/MS | Nicotinic Acid | Human Plasma | Validated concentration range of 10.157-5000.450 ng/mL federalregister.gov. |
| Enzyme Inhibition Biosensor | Nicotinic Acid | Pharmaceutical Formulations | Effective for the analysis of nicotinic acid based on cholinesterase inhibition fda.gov. |
Formulation Science and Drug Delivery Research for Papaverine Nicotinate
Development of Novel Drug Delivery Systems (NDDS)
The development of Novel Drug Delivery Systems (NDDS) for papaverine (B1678415) aims to overcome limitations associated with conventional formulations. Research has centered on creating sophisticated carrier systems that can offer controlled release and targeted delivery, thereby potentially improving the compound's performance.
Nanoparticle-Based Systems (e.g., Nanostructured Lyotropic Liquid Crystals)
Nanostructured systems, particularly lyotropic liquid crystals (LLCs), have been investigated as a promising delivery vehicle for papaverine. nih.govdovepress.com LLCs are thermodynamically stable systems formed from water, oil, and surfactants, capable of carrying hydrophilic, lipophilic, or amphiphilic drugs. nih.govu-szeged.hu Their structure can be similar to the lipid bilayer of the stratum corneum, which may enhance skin penetration. dovepress.comu-szeged.hu
Research on papaverine hydrochloride (PaHCl)-loaded LLCs has shown that the drug concentration influences the system's structure and, consequently, its delivery properties. nih.govresearchgate.net Studies using polarization microscopy and rheological measurements have demonstrated that higher concentrations of PaHCl can lead to structural changes in the LLC system. dovepress.comnih.gov Interestingly, these studies found a reverse concentration dependency for drug diffusion and penetration; formulations with a lower PaHCl concentration (2.5%) exhibited better diffusion and penetration compared to those with higher concentrations. dovepress.comu-szeged.hu This phenomenon was attributed to the lower viscosity and lamellar structure of the LLC at lower drug concentrations, which facilitated increased penetration through both synthetic membranes and ex vivo human epidermis. nih.govresearchgate.net
| PaHCl Concentration (w/w%) | Observed LLC Structure | System Viscosity | Relative Diffusion & Penetration | Source |
|---|---|---|---|---|
| 2.5% | Lamellar | Lower | Higher | dovepress.comu-szeged.hu |
| 3.0% | Structural Changes Noted | Higher | Lower | dovepress.com |
| 4.0% | Structural Changes Noted | Higher | Lower | dovepress.com |
Microemulsions and Liposomal Systems
Liposomes have been explored as another advanced carrier system for papaverine. Specifically, echogenic liposomes (PELIPs), which contain a gas phase, have been developed for potential use in ultrasound-controlled drug delivery. nih.gov Research into loading papaverine into these liposomes revealed that the compound's chemical characteristics significantly influenced the formulation. nih.gov For instance, the positively charged papaverine ion was found to be incompatible with negatively charged phospholipids (B1166683) like DPPG, which are typically used to prevent liposome (B1194612) aggregation. nih.gov
Studies demonstrated that papaverine associates with echogenic liposomes in a multicompartmental fashion, distributing between the aqueous core and the lipid membrane phase. nih.gov A key finding was that while papaverine retained its biological activity when encapsulated, a portion of this activity remained latent until the liposomal membrane was dissolved, suggesting that the lipid membrane shields the drug. nih.gov While ultrasound could trigger the release of hydrophilic agents from similar liposomes, it did not induce the release of the more lipophilic papaverine under the tested conditions. nih.gov
Polymer-Based Delivery Platforms (e.g., Biopolymeric Membranes for Local Delivery)
Polymer-based systems, including transdermal patches and injectable hydrogels, represent a significant area of research for papaverine delivery. Transdermal patches have been formulated using various polymers to achieve sustained release. researchgate.net Studies have evaluated blends of polymers such as ethyl cellulose (B213188) (EC), polyvinylpyrrolidone (B124986) (PVP), polyvinyl alcohol (PVA), and Eudragit RL-100/RS-100. wisdomlib.org The choice of polymer was found to directly impact the drug release rate; patches made with hydrophilic polymers like HPMC K15, PVA, and PVP showed faster drug release compared to those with hydrophobic polymers like ethyl cellulose. researchgate.netwisdomlib.org
Another innovative approach involves the use of thermosensitive hydrogels. nih.gov An injectable hydrogel system fabricated from chitosan, hyaluronic acid, and PNIPAM has been developed to act as a drug carrier for papaverine. nih.gov This system can be easily injected and forms a gel at physiological temperatures, allowing for the slow and controlled release of papaverine at the target site. In vitro studies showed a gradual release profile, with approximately 90% of the encapsulated papaverine being released over 36 hours. nih.gov
| Platform Type | Polymers Used | Key Finding | Source |
|---|---|---|---|
| Transdermal Patch | HPMC K15, Sodium alginate, Ethyl cellulose | Hydrophilic polymers resulted in a faster drug release rate. | researchgate.net |
| Transdermal Patch | Ethyl cellulose (EC), PVP, PVA, Eudragit RL-100/RS-100 | Polymer hydrophilicity directly influenced moisture absorption and drug release. | wisdomlib.org |
| Injectable Hydrogel | Chitosan, Hyaluronic acid, PNIPAM (CNH) | Demonstrated a controlled, gradual release of papaverine over 36 hours. | nih.gov |
Transdermal and Transmucosal Delivery Research
Transdermal and transmucosal routes are attractive non-invasive alternatives for papaverine administration, bypassing first-pass metabolism and allowing for controlled systemic delivery. nih.govucl.ac.uk Research in this area has focused on overcoming the skin's barrier function through the use of permeation enhancers and conducting detailed penetration studies. nih.gov
Investigation of Permeation Enhancers and Their Mechanisms
Various chemical permeation enhancers have been studied to improve the transdermal delivery of papaverine from gel formulations. nih.govmagtechjournal.com These enhancers work by reversibly altering the structure of the skin to reduce its resistance to drug penetration. google.com
One study systematically compared the effects of different enhancers on papaverine permeation from a gel base. The results indicated that oleic acid (OA) was the most effective enhancer, followed by a combination of oleic acid and Azone, then dimethyl sulfoxide (B87167) (DMSO), and finally Azone alone. magtechjournal.com Another comprehensive investigation identified a combination of caproic acid, ethanol, and water (in a 50%:30%:20% volume ratio) as a particularly effective penetration enhancer system. nih.govresearchgate.net When incorporated into either Pluronic F-127 or Carbopol 940 gel bases, this enhancer combination significantly increased the steady-state flux and permeability coefficient of papaverine. nih.govresearchgate.net
| Enhancer(s) | Relative Efficacy Ranking | Key Finding | Source |
|---|---|---|---|
| Oleic Acid (OA) | 1 (Most Effective) | Significantly enhanced the penetrating rate of papaverine from the gel. | magtechjournal.com |
| OA + Azone | 2 | More effective than DMSO or Azone alone. | magtechjournal.com |
| DMSO | 3 | Showed a moderate enhancement effect. | magtechjournal.com |
| Azone | 4 | Least effective among the tested enhancers. | magtechjournal.com |
| Caproic Acid + Ethanol + Water | N/A (Highly Effective) | Significantly increased steady-state flux and permeability coefficient. | nih.govresearchgate.net |
Ex Vivo Skin Penetration Studies in Animal Models
Ex vivo skin penetration studies are crucial for evaluating the performance of transdermal formulations. These studies are often conducted using Franz diffusion cells with excised skin from animal models, such as pigs or rabbits, or with human skin. nih.govmdpi.com Research on papaverine hydrochloride has utilized these models to elucidate the primary barriers to its absorption and to validate the effectiveness of novel formulations. nih.govnih.gov
Studies using different layers of human skin identified the stratum corneum as the main barrier to papaverine HCl permeation. nih.govresearchgate.net However, it was also noted that the viable epidermis and dermis contribute a certain degree of diffusion resistance. nih.govresearchgate.net Ex vivo penetration tests on papaverine-loaded LLCs were performed using human epidermis, and the results correlated well with in vitro diffusion studies, confirming that formulations with lower viscosity and a lamellar structure improved skin penetration. nih.govresearchgate.net Furthermore, in vivo studies in rabbits using a gel formulation with a caproic acid-based enhancer system demonstrated faster drug transport and higher bioavailability compared to a gel without the enhancer, corroborating the in vitro findings. nih.govresearchgate.net
Intranasal Delivery for Systemic and Central Nervous System Targeting
Intranasal administration is being explored as a non-invasive pathway for delivering therapeutics directly to the brain, thereby bypassing the formidable blood-brain barrier (BBB). nih.govdovepress.com This route offers several advantages, including ease of administration, avoidance of first-pass metabolism in the liver, and direct access to the central nervous system (CNS) via the olfactory and trigeminal nerve pathways. nih.govdovepress.com Research in this area has focused on using permeability enhancers to facilitate the transport of drugs from the nasal cavity to the brain.
While specific studies on papaverine nicotinate (B505614) are limited, significant research has been conducted on papaverine as a tool to manipulate olfactory tight junctions and enhance the delivery of other therapeutic agents to the CNS. nih.govnih.gov In preclinical studies, papaverine was shown to reversibly increase the permeability of the olfactory epithelium by altering the localization of tight junction proteins like phosphorylated-occludin. nih.govnih.gov This transient effect allowed for a substantial increase in the brain concentration of a co-administered drug. For instance, one study found that intranasal papaverine resulted in an approximately four-fold increase in the concentration of the chemotherapeutic agent gemcitabine (B846) reaching the brain in rats, without causing damage to the nasal epithelium or toxicity to other organs. nih.govnih.govresearchgate.net
The mechanism relies on the anatomical connection between the nasal passages and the CNS, where drugs can be transported along nerve pathways. nih.gov The ability of papaverine to safely and temporarily increase paracellular transport (movement between cells) in the nasal mucosa is a key finding. nih.gov This research provides a strong proof-of-concept for using this strategy to improve the treatment of various brain disorders by non-invasively delivering drugs to the CNS. nih.govfrontiersin.org These principles are expected to be applicable to different salt forms of papaverine, including papaverine nicotinate, though specific formulation adjustments might be necessary.
Table 1: Summary of Key Research Findings on Intranasal Papaverine for CNS Drug Delivery Enhancement
| Finding | Mechanism of Action | Outcome | Significance |
|---|---|---|---|
| Enhanced CNS Delivery | Transiently decreased levels and altered immunolocalization of the tight junction protein phosphorylated-occludin in the olfactory epithelium. nih.govnih.gov | Approximately four-fold increase in the brain concentration of co-administered gemcitabine. nih.govnih.gov | Demonstrates a non-invasive method to circumvent the blood-brain barrier. nih.gov |
| Safety Profile | The enhanced delivery was not accompanied by nasal epithelial damage or toxicity to distant organs. nih.govresearchgate.net | Safe and reversible enhancement of permeability. nih.gov | Offers a potentially safer alternative to invasive CNS drug delivery methods. nih.gov |
Research into Targeted Delivery Approaches
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the desired site of action while minimizing its exposure to non-target tissues, thereby enhancing efficacy and reducing side effects. accscience.com For a compound like this compound, research into targeted delivery could unlock new therapeutic applications.
Ligand-mediated targeting is an active strategy that involves attaching a targeting moiety (a ligand) to a drug or its carrier system. nih.gov These ligands are chosen for their ability to bind with high affinity and specificity to receptors that are overexpressed on the surface of target cells, such as cancer cells. accscience.comnih.gov Common types of ligands used in drug delivery research include antibodies, peptides, aptamers, and small molecules like folic acid. nih.gov
While specific research conjugating ligands directly to this compound is not prominent in the literature, the principles are broadly applicable. A hypothetical targeted system for this compound could involve encapsulating the drug within a nanocarrier, such as a liposome or a polymeric nanoparticle. accscience.com The surface of this nanocarrier would then be decorated with ligands that recognize specific cell-surface markers. For example, in cancer therapy, transferrin or folic acid could be used as ligands to target tumors that overexpress the corresponding receptors. mdpi.com This approach allows the drug-loaded nanocarrier to circulate in the bloodstream and selectively accumulate at the tumor site, where the drug can then be released. nih.gov Such strategies have the potential to deliver this compound precisely to pathological tissues, which could be beneficial in applications like targeted vasodilation or as an adjunct in cancer therapy. mdpi.comnih.gov
Physical targeting methods rely on exploiting the unique physiological or pathological conditions of the target site, such as differences in pH, temperature, or enzyme concentration, to trigger drug release. accscience.com A pH-sensitive release system is a prominent example of this approach. The microenvironment of certain tissues, like tumors or inflamed areas, is often more acidic (lower pH) than that of healthy tissues. accscience.com
Formulations can be designed to be stable at the normal physiological pH of blood (around 7.4) but to rapidly release their drug payload upon entering a more acidic environment. This is typically achieved by using pH-sensitive polymers or lipids in the drug carrier system. For papaverine, its solubility is known to be pH-dependent. Studies on papaverine hydrochloride, a different salt form, have shown that its solubility increases as the pH of the medium decreases (becomes more acidic). nih.gov
This inherent property can be leveraged in formulation design. For example, this compound could be incorporated into a matrix tablet or a nanoparticle system made from excipients that swell or dissolve at a lower pH. nih.govresearchgate.net Such a system would limit drug release in the general circulation but promote it upon reaching an acidic target site, thereby concentrating the therapeutic effect where it is most needed. Research into various excipients for papaverine hydrochloride tablets has identified formulations that can be tailored for either fast-dissolving or controlled, sustained-release profiles based on the excipients used. nih.govresearchgate.net
Stability and Compatibility Studies of this compound in Advanced Formulations
The development of any advanced drug delivery system requires rigorous stability and compatibility studies. nih.gov These pre-formulation studies are critical to ensure that the active pharmaceutical ingredient (API), in this case, this compound, remains stable, active, and does not undergo undesirable interactions with the excipients used in the formulation. researchgate.net Excipients are inactive substances added to a formulation to aid in manufacturing, improve stability, or control drug release. nih.gov
Compatibility studies typically involve mixing the API with various excipients and exposing the mixtures to accelerated stability conditions, such as elevated temperature and humidity. nih.gov The samples are then analyzed over time to detect any physical changes (like color or texture) or chemical degradation. jddtonline.info Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) are often used to identify potential interactions between the drug and the excipients. researchgate.net
For papaverine, studies conducted on its hydrochloride salt have evaluated its compatibility and release kinetics with a range of common pharmaceutical excipients. nih.govresearchgate.net These studies provide valuable insight that can be extrapolated to the formulation of this compound. For example, excipients like microcrystalline cellulose, mannitol, lactose, and magnesium stearate (B1226849) have been used in papaverine hydrochloride tablet formulations. nih.gov The choice of excipients was found to significantly influence the drug's release profile, allowing for the creation of both fast-dissolving and sustained-release dosage forms. nih.govresearchgate.net When developing an advanced formulation, such as a nanostructured lyotropic liquid crystal for topical delivery, stability is paramount to maintain the system's structure and ensure consistent drug penetration. nih.govdovepress.com Therefore, any new formulation of this compound would require specific studies to confirm its stability and compatibility with the chosen advanced delivery system components. plymouth.ac.uk
Table 2: Excipients Evaluated in Papaverine Hydrochloride Formulations and Their Function
| Excipient Category | Example Excipients | Primary Function in Formulation | Relevance to this compound |
|---|---|---|---|
| Fillers/Binders | Avicel PH 101, Mannitol, β-Lactose | Provide bulk and aid in the compression of tablets. nih.gov | Likely compatible, but specific interaction studies would be required. |
| Disintegrants | AcDiSol (Croscarmellose sodium), Kollidon CL (Crospovidone) | Promote the rapid breakup of the tablet into smaller particles upon contact with liquid. nih.govresearchgate.net | Useful for developing immediate-release formulations. |
| Sustained-Release Agents | CPharmGel (Gelatinized Starch), Prosolv Easy Tab | Control the rate of drug release over an extended period. nih.govresearchgate.net | Applicable for creating controlled-release delivery systems. |
| Lubricants | Magnesium Stearate | Prevent the tablet from sticking to the manufacturing equipment. nih.gov | A common and generally compatible excipient for tablet formulations. |
Perspectives and Future Directions in Papaverine Nicotinate Research
Elucidation of Undiscovered Mechanisms of Action
The established mechanisms of the papaverine (B1678415) moiety primarily involve non-selective inhibition of phosphodiesterase (PDE) enzymes and blockade of calcium channels, leading to smooth muscle relaxation. nih.govdrugbank.compatsnap.com However, the full mechanistic profile of papaverine nicotinate (B505614) remains to be elucidated.
Future research should prioritize several key areas:
Phosphodiesterase Isoform Selectivity: Papaverine is known to be a particularly effective inhibitor of the PDE10A isoform, which is highly expressed in the brain's striatum. nih.govwikipedia.org Studies are needed to determine if the nicotinate salt form alters papaverine's binding affinity or selectivity for PDE10A and other PDE subtypes. This could have significant implications for its use in neurological disorders.
GPR109A Receptor Activation: Nicotinic acid is a known agonist for the G protein-coupled receptor 109A (GPR109A). researchgate.netresearchgate.net Activation of this receptor is linked to anti-inflammatory effects and modulation of lipid metabolism. researchgate.netbiorxiv.org A critical undiscovered aspect of papaverine nicotinate is the potential for dual signaling through simultaneous PDE inhibition and GPR109A activation. Investigating the downstream consequences of this dual mechanism is a primary avenue for future research.
Mitochondrial Respiration: Papaverine has been shown to alter mitochondrial respiration. wikipedia.org This mechanism is not fully understood but could be central to its effects in high-metabolic-demand tissues like the brain and in cancer cells. Research should aim to clarify how this compound impacts mitochondrial complex activity and cellular bioenergetics.
Exploration of Novel Therapeutic Applications Based on Preclinical Findings
Preclinical research on papaverine has revealed a range of potential therapeutic uses beyond its traditional role as a vasodilator. These findings serve as a strong foundation for exploring novel applications for this compound.
Neurodegenerative Diseases: Papaverine demonstrates neuroprotective effects in preclinical models of Parkinson's disease, Huntington's disease, and quinolinic acid-induced excitotoxicity. nih.govnih.gov The mechanism is partly attributed to PDE10A inhibition, which increases levels of cyclic AMP (cAMP) and brain-derived neurotrophic factor (BDNF). nih.govresearchgate.net The nicotinate component could offer an additional neuroprotective advantage, as it serves as a precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme for neuronal health and energy metabolism. nih.govresearchgate.net Future studies should explore this compound in models of neurodegeneration, focusing on both synaptic protection and metabolic support.
Oncology: Papaverine exhibits significant anti-cancer properties in various cell lines, including prostate and glioblastoma. jbuon.commdpi.com It can induce apoptosis (programmed cell death) and arrest the cell cycle by downregulating critical survival pathways like PI3K/Akt/mTOR. jbuon.comnih.govresearchgate.net This presents a compelling case for investigating this compound as a potential anti-cancer agent, either alone or as an adjunct to standard therapies.
Antiviral and Immunomodulatory Roles: Recent research has highlighted papaverine's potential as a dual-action agent against SARS-CoV-2, demonstrating an ability to inhibit viral replication post-entry and to modulate the host immune response. thailandmedical.news This opens a new and exciting therapeutic avenue for this compound in treating viral illnesses characterized by excessive inflammation.
| Therapeutic Area | Preclinical Model | Observed Effect of Papaverine | Potential Mechanism |
|---|---|---|---|
| Neuroprotection | Human cortical neurons (Quinolinic acid-induced toxicity) | Reduced oxidative stress, protected synaptic proteins. nih.gov | PDE10A inhibition, increased cAMP/NAD+. nih.gov |
| Neuroprotection | MPTP mouse model of Parkinson's Disease | Recovered dopaminergic neuronal cell death and locomotor activity. nih.gov | Anti-inflammatory effects, suppression of microglial activation. nih.gov |
| Oncology | PC-3 human prostate cancer cells | Induced mitochondrial-mediated apoptosis and cell cycle arrest. jbuon.com | Downregulation of NF-κB/PI3K/Akt signaling pathway. jbuon.com |
| Oncology | U87MG glioblastoma xenograft mouse model | Reduced tumor volume and delayed tumor growth. mdpi.com | Inhibition of HMGB1/RAGE interaction. mdpi.com |
| Vasodilation | Animal models of cerebral vasospasm | Potent reversal of vasospasm-related hypoperfusion. ahajournals.org | Smooth muscle relaxation via PDE inhibition/Ca2+ channel blockade. ahajournals.org |
Research into Potential Synergistic Effects with Other Investigational Agents
The multifaceted mechanism of this compound suggests significant potential for synergistic combinations with other therapeutic agents.
Oncology: Preclinical studies have already shown that papaverine acts synergistically with the chemotherapy drug temozolomide (B1682018) in glioblastoma models. mdpi.com Another study noted a synergistic effect with prostaglandin (B15479496) E2 on prostate cancer cells. nih.gov Future research should explore combinations of this compound with targeted therapies, such as other inhibitors of the PI3K/Akt/mTOR pathway, to achieve a more potent anti-cancer effect. frontiersin.org
Neuroprotection: Combining this compound with other neuroprotective agents that operate through different mechanisms could offer enhanced therapeutic benefits. For instance, pairing it with antioxidants or specific receptor modulators could provide a multi-pronged approach to slowing the progression of neurodegenerative diseases.
Vasodilator Therapy: In the context of vasospasm, combining this compound with other classes of vasodilators could produce a more profound or sustained effect. drugs.com However, such combinations would require careful investigation to manage the potential for additive hypotensive effects. drugs.com
Development of Advanced Animal Models for Disease Research
To fully explore the therapeutic potential of this compound, research must move beyond basic cell culture and utilize sophisticated, clinically relevant animal models.
Existing Models: Current research on papaverine has effectively used models such as the MPTP-induced mouse model for Parkinson's disease and various models of subarachnoid hemorrhage-induced cerebral vasospasm in rodents and primates. nih.govnih.govseattleneurosciences.com These models remain valuable for initial efficacy studies of this compound.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) to Understand Biological Impact
To gain an unbiased and comprehensive understanding of the biological impact of this compound, the integration of "omics" technologies is essential. frontiersin.org These high-throughput methods can reveal system-wide changes that are missed by traditional targeted assays.
Herbgenomics: The emerging field of herbgenomics, which applies omics technologies to study medicinal plants and their derived compounds, provides a framework for this research. nih.govresearchgate.net
Transcriptomics (RNA-Seq): This technology can be used to identify all genes whose expression is altered in response to this compound treatment in target cells (e.g., neurons, cancer cells). This could reveal novel pathways and mechanisms of action.
Proteomics: Mass spectrometry-based proteomics can identify changes in the entire protein landscape of a cell or tissue after exposure to the compound. This can help identify novel protein targets and understand post-translational modifications.
Metabolomics: This approach analyzes the complete set of metabolites within a biological sample. It would be particularly valuable for understanding how this compound alters cellular energy metabolism, building on the known effects of papaverine on mitochondria and nicotinic acid on lipid profiles.
Computational Chemistry and Molecular Modeling for Drug Discovery and Optimization
In silico methods are powerful tools for accelerating drug discovery and optimizing lead compounds. ucsf.edu
Molecular Docking and Dynamics: Previous computational studies have explored the docking of papaverine and its derivatives into the active sites of various enzymes, such as protein tyrosine phosphatase 1B and Fyn Tyrosine Kinase. nih.govnih.gov Future molecular dynamics simulations should be employed to model the binding of this compound to its primary targets, like PDE10A, and compare its binding stability and conformational changes to that of papaverine alone.
Drug Design and Optimization: Computational chemistry can be used to design and screen a virtual library of novel papaverine derivatives. mdpi.com By modifying the core structure, researchers can aim to improve properties such as target selectivity (e.g., for specific PDE isoforms), bioavailability, and metabolic stability, leading to the development of more effective and refined therapeutic agents based on the this compound scaffold.
Q & A
Basic Research Questions
Q. How should researchers design experiments to evaluate the pharmacological efficacy of papaverine nicotinate in preclinical models?
- Methodological Guidance :
- Experimental Design : Use the PICOT framework (Population: e.g., animal models; Intervention: dosage/administration route; Comparison: control groups; Outcome: vasodilation metrics; Time: duration of effects) to structure hypotheses .
- Data Collection : Include dose-response curves, hemodynamic measurements (e.g., blood flow via Doppler), and biochemical assays (e.g., nitric oxide levels) .
- Reproducibility : Document synthesis protocols (e.g., solvent systems, purity ≥95%), characterization data (NMR, HPLC), and statistical methods (e.g., ANOVA for intergroup comparisons) .
Q. What are the key analytical techniques for confirming the structural identity and purity of synthesized this compound?
- Methodological Guidance :
- Structural Confirmation : Use H/C NMR to verify ester linkage integrity between papaverine and nicotinic acid moieties. Compare spectral data with literature values .
- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and mass spectrometry (MS) to detect impurities (<0.1% threshold). Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .
Q. How can researchers resolve contradictions in existing literature about this compound’s metabolic stability?
- Methodological Guidance :
- Systematic Review : Conduct a meta-analysis of in vitro metabolic studies (e.g., liver microsome assays) to identify protocol variability (e.g., incubation times, enzyme sources) .
- Validation Experiments : Replicate conflicting studies under standardized conditions (e.g., controlled pH, temperature) and use LC-MS/MS to quantify metabolite profiles .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound to improve yield and scalability while minimizing byproducts?
- Methodological Guidance :
- Reaction Optimization : Apply Design of Experiments (DoE) to test variables (e.g., molar ratios, catalysts like DCC/DMAP). Monitor reaction progress via FTIR for esterification completion .
- Byproduct Mitigation : Use column chromatography with gradient elution (hexane:ethyl acetate) to isolate intermediates. Characterize byproducts via high-resolution MS .
Q. How can researchers address ethical and reproducibility challenges in long-term toxicity studies of this compound?
- Methodological Guidance :
- Ethical Compliance : Follow NIH guidelines for animal welfare (e.g., IACUC approval, humane endpoints). Use pharmacokinetic modeling to minimize sample sizes .
- Data Transparency : Publish raw histopathology images and serum biochemistry datasets in supplementary materials. Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Q. What advanced computational methods are suitable for predicting this compound’s binding affinity to vascular targets?
- Methodological Guidance :
- Molecular Dynamics (MD) : Simulate interactions with α-adrenergic receptors using software like GROMACS. Validate with in vitro binding assays (e.g., radioligand displacement) .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area. Cross-validate with experimental IC values .
Q. How should researchers design translational studies to bridge gaps between preclinical findings and clinical applications of this compound?
- Methodological Guidance :
- Translational Endpoints : Include biomarkers like endothelial function (FMD) and platelet aggregation in animal-to-human bridging studies .
- Phase 0 Trials : Use microdosing combined with accelerator mass spectrometry (AMS) to assess human pharmacokinetics without full toxicity data .
Future Research Directions
- Mechanistic Studies : Investigate off-target effects via transcriptomic profiling (RNA-seq) in vascular smooth muscle cells .
- Formulation Innovation : Develop nanoparticle-encapsulated formulations to enhance oral bioavailability. Characterize using dynamic light scattering (DLS) and in vivo absorption studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
